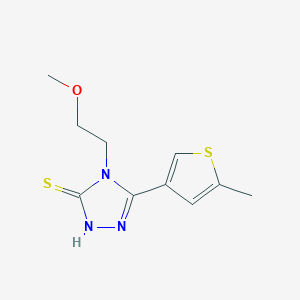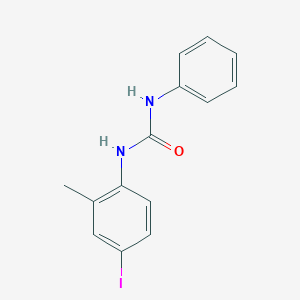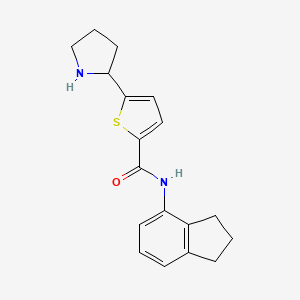![molecular formula C16H16ClNO4 B6053938 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide, also known as CAF-01, is a synthetic compound that has gained attention in the scientific community due to its potential as an adjuvant in vaccines. Adjuvants are substances that are added to vaccines to enhance the immune response and increase the efficacy of the vaccine. CAF-01 has shown promising results in preclinical studies as an adjuvant for tuberculosis and other infectious diseases.
Mecanismo De Acción
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide works by activating the immune system through the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor on immune cells that recognizes bacterial components and activates the immune response. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide activates TLR4 and triggers the release of cytokines, which are signaling molecules that stimulate the immune response.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has been shown to stimulate the production of antibodies and activate T cells, which are important components of the immune system. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide also enhances the production of cytokines, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has several advantages as an adjuvant in vaccines. It has been shown to enhance the immune response and increase the efficacy of vaccines. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is also stable and can be easily synthesized. However, there are some limitations to the use of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in vaccines. It has been shown to cause local inflammation at the injection site in some cases, and more research is needed to determine the optimal dosage and administration method.
Direcciones Futuras
There are several future directions for research on 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide. One area of interest is the use of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide as an adjuvant in cancer immunotherapy. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has shown promising results in preclinical studies as a potential adjuvant in cancer vaccines. Another area of interest is the optimization of the dosage and administration method of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in vaccines. More research is needed to determine the optimal dosage and administration method to minimize side effects and maximize efficacy. Additionally, more research is needed to determine the safety and efficacy of 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide in human clinical trials.
Métodos De Síntesis
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide is synthesized by reacting 6-chloro-2-hydroxychromone with N-[1-(tetrahydro-2-furanyl)ethyl]amine in the presence of triethylamine and acetic anhydride. The resulting compound is then acylated with 3,3-dimethylacrylic anhydride to form 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has been extensively studied as an adjuvant in vaccines for infectious diseases such as tuberculosis, leprosy, and malaria. Preclinical studies have shown that 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide enhances the immune response and increases the efficacy of vaccines. 6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide has also been studied as a potential adjuvant in cancer immunotherapy.
Propiedades
IUPAC Name |
6-chloro-2-oxo-N-[1-(oxolan-2-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-9(13-3-2-6-21-13)18-15(19)12-8-10-7-11(17)4-5-14(10)22-16(12)20/h4-5,7-9,13H,2-3,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYVJRWFPJIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)
![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)

![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)

![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6053897.png)
![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)